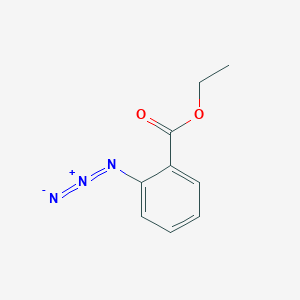

Ethyl 2-azidobenzoate

CAS No.:

Cat. No.: VC18187650

Molecular Formula: C9H9N3O2

Molecular Weight: 191.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H9N3O2 |

|---|---|

| Molecular Weight | 191.19 g/mol |

| IUPAC Name | ethyl 2-azidobenzoate |

| Standard InChI | InChI=1S/C9H9N3O2/c1-2-14-9(13)7-5-3-4-6-8(7)11-12-10/h3-6H,2H2,1H3 |

| Standard InChI Key | RUFXXUICVBVRCX-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=CC=CC=C1N=[N+]=[N-] |

Introduction

Structural and Molecular Characteristics

Ethyl 2-azidobenzoate (C₉H₉N₃O₂) consists of a benzoate backbone substituted with an azido group at the ortho position and an ethyl ester at the para position. Key molecular parameters can be extrapolated from related compounds:

The azido group imparts significant polarity and reactivity, while the ethyl ester enhances solubility in organic solvents. The ortho-substitution pattern influences steric and electronic effects, as seen in analogous aryl azides .

Synthesis and Preparation

General Routes for Aryl Azide Esters

The synthesis of Ethyl 2-azidobenzoate likely follows methodologies analogous to those for related azidobenzoates. A common approach involves:

-

Nitration followed by Reduction and Diazotization:

-

Direct Substitution:

Optimized Conditions

For the 2-ethoxyethyl analog, high yields (75–96%) were achieved using dehydration catalysts like zinc acetate or iron(III) chloride . Similar conditions—refluxing in toluene with ZnCl₂—could be adapted for Ethyl 2-azidobenzoate synthesis.

Physicochemical Properties

Solubility

-

Organic Solvents: Highly soluble in dichloromethane, THF, and ethyl acetate.

-

Aqueous Systems: Limited solubility due to the hydrophobic ethyl group; logP ≈ 2.27 suggests moderate lipophilicity .

Reactivity and Decomposition Pathways

Thermolysis and Photolysis

Upon heating or UV irradiation, the azido group decomposes to generate a nitrene intermediate, which can undergo cyclization or rearrangement:

For example, thermolysis of methyl o-azidobenzoate in methanol yields indazoline-3-one , suggesting analogous products for the ethyl ester.

Click Chemistry Applications

The azido group participates in Huisgen 1,3-dipolar cycloaddition with alkynes, forming triazoles. This reactivity is exploited in bioconjugation and polymer functionalization .

Applications in Organic Synthesis

Heterocycle Formation

Ethyl 2-azidobenzoate serves as a precursor to nitrogen-rich heterocycles:

-

Azepines: Photolysis in aromatic solvents yields 3H-azepines via nitrene intermediates .

-

Indazoles: Reaction with hydrazine forms indazoline-3-one, a scaffold in medicinal chemistry .

Future Research Directions

-

Biomedical Applications: Explore utility in photoaffinity labeling for drug discovery.

-

Materials Science: Develop azide-functionalized polymers for stimuli-responsive materials.

-

Safety Studies: Quantify thermal decomposition kinetics to refine handling guidelines.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume